(1R,2R,3S,5R)-(-)-2,3-Pinanediol
Overview
Description
(1R,2R,3S,5R)-(-)-2,3-Pinanediol, also known as (-)-2-Hydroxyisopinocampheol, is a chiral diol with the molecular formula C10H18O2. It is a bicyclic compound derived from pinene, a naturally occurring monoterpene. This compound is notable for its use in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of α-pinene. The reaction typically proceeds as follows:
Hydroboration: α-Pinene is treated with borane (BH3) to form an organoborane intermediate.
Industrial Production Methods
Industrial production of this compound often involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pinanone, while reduction can produce various alcohols .
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and drug intermediates.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-Pinanediol involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the reaction pathway towards the desired enantiomer .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-(+)-Pinanediol: A diastereomer of (1R,2R,3S,5R)-(-)-2,3-Pinanediol with similar chemical properties but different stereochemistry.
(±)-exo,exo-2,3-Camphanediol: Another bicyclic diol with a different ring structure.
(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone: A related compound with a ketone functional group instead of a diol
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILFCKRQFQVFS-BDNRQGISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058733 | |
Record name | (-)-2,3-Pinanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22422-34-0 | |
Record name | Pinanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022422340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-2,3-Pinanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,3S,5R)-(-)-2,3-Pinanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58L0W3A75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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